2-Methylidene-1,2-dihydroquinoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Methylidene-1,2-dihydroquinoline is a heterocyclic organic compound that belongs to the class of dihydroquinolines These compounds are characterized by a quinoline core structure with a double bond at the 2-position The presence of the methylidene group at the 2-position distinguishes it from other dihydroquinolines
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Methylidene-1,2-dihydroquinoline can be achieved through various methods. One common approach involves the reaction of aniline with acetophenone in the presence of a catalyst such as zeolite. The reaction typically occurs in toluene under reflux conditions, leading to the formation of the desired product with high conversion rates . Another method involves the use of silylating agents and ketones in the presence of a catalyst, which can be performed in a one-step or two-step synthesis .
Industrial Production Methods: Industrial production of this compound often employs the Skraup synthesis, which involves the reaction of aniline with glycerol and an oxidizing agent in an acidic medium. This method is advantageous due to its simplicity and high yield .
Chemical Reactions Analysis
Types of Reactions: 2-Methylidene-1,2-dihydroquinoline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives.
Reduction: Reduction reactions can convert it to tetrahydroquinoline derivatives.
Substitution: Electrophilic substitution reactions can occur at the aromatic ring, leading to various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Catalytic hydrogenation using palladium on carbon is a typical method.
Substitution: Reagents such as bromine or chlorine can be used for halogenation reactions.
Major Products: The major products formed from these reactions include quinoline derivatives, tetrahydroquinoline derivatives, and various substituted quinolines .
Scientific Research Applications
2-Methylidene-1,2-dihydroquinoline has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Industry: The compound is used in the synthesis of various pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 2-Methylidene-1,2-dihydroquinoline involves its interaction with specific molecular targets and pathways. For instance, as a glucocorticoid receptor antagonist, it binds to the glucocorticoid receptor, preventing the receptor from activating its target genes. This interaction modulates essential physiological processes such as immune responses, energy metabolism, and cell growth .
Comparison with Similar Compounds
1,2-Dihydroquinoline: Lacks the methylidene group at the 2-position.
2,4-Diphenyl-2-methyl-1,2-dihydroquinoline: Contains additional phenyl groups at the 2 and 4 positions.
2-Phenyl-1,2-dihydroquinoline: Contains a phenyl group at the 2-position.
Uniqueness: 2-Methylidene-1,2-dihydroquinoline is unique due to the presence of the methylidene group, which imparts distinct chemical reactivity and biological activity compared to other dihydroquinolines .
Properties
CAS No. |
57114-75-7 |
---|---|
Molecular Formula |
C10H9N |
Molecular Weight |
143.18 g/mol |
IUPAC Name |
2-methylidene-1H-quinoline |
InChI |
InChI=1S/C10H9N/c1-8-6-7-9-4-2-3-5-10(9)11-8/h2-7,11H,1H2 |
InChI Key |
XBTOQLNLAASWDJ-UHFFFAOYSA-N |
Canonical SMILES |
C=C1C=CC2=CC=CC=C2N1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.